![molecular formula C10H7ClN2O B2398286 (2-chlorophenyl)(1H-imidazol-2-yl)methanone CAS No. 287196-66-1](/img/structure/B2398286.png)
(2-chlorophenyl)(1H-imidazol-2-yl)methanone
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Overview
Description
“(2-chlorophenyl)(1H-imidazol-2-yl)methanone” is a chemical compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.63 . This compound is part of a class of compounds known as imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “(2-chlorophenyl)(1H-imidazol-2-yl)methanone” consists of a five-membered imidazole ring attached to a phenyl ring via a methanone group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Scientific Research Applications
- Researchers have explored the antitumor potential of derivatives containing the 1H-imidazole moiety. For instance, novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were synthesized and evaluated for their antitumor effects against various cancer cell lines .
- Some organic compounds derived from imidazole exhibit inhibitory effects against bacterial strains. Further studies on the antibacterial activity of (2-chlorophenyl)(1H-imidazol-2-yl)methanone derivatives could provide valuable insights .
Antitumor Activity
Antimicrobial Properties
Future Directions
Imidazole derivatives, such as “(2-chlorophenyl)(1H-imidazol-2-yl)methanone”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The imidazole moiety is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
(2-chlorophenyl)-(1H-imidazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKZVNNCYVRFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666363 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-chlorophenyl)(1H-imidazol-2-yl)methanone |
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